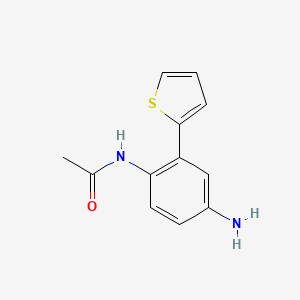![molecular formula C15H20BNO4 B2507639 4,4,5,5-テトラメチル-2-[(E)-2-(4-ニトロフェニル)プロプ-1-エニル]-1,3,2-ジオキサボロラン CAS No. 2365173-64-2](/img/structure/B2507639.png)
4,4,5,5-テトラメチル-2-[(E)-2-(4-ニトロフェニル)プロプ-1-エニル]-1,3,2-ジオキサボロラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by its unique structure, which includes a dioxaborolane ring and a nitrophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
科学的研究の応用
4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.
準備方法
The synthesis of 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of 4-nitrobenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
化学反応の分析
4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecules. The dioxaborolane ring can interact with hydroxyl groups, making it useful in the formation of boronate esters. These interactions are crucial in its applications in organic synthesis and drug development .
類似化合物との比較
Similar compounds to 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane include:
Phenylboronic acid: Used in similar applications but lacks the dioxaborolane ring.
Pinacolborane: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the nitrophenyl group. The uniqueness of 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane lies in its combination of the dioxaborolane ring and the nitrophenyl group, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-11(12-6-8-13(9-7-12)17(18)19)10-16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQPERHGDRPRE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
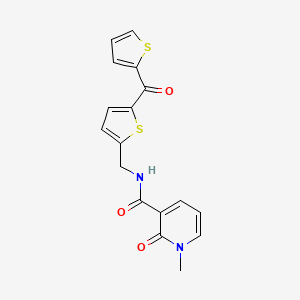
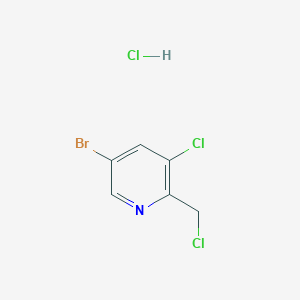
![2-cyclopentyl-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2507560.png)
![ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
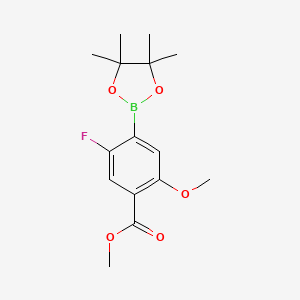
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
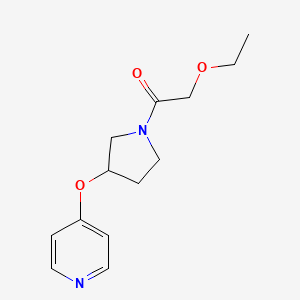
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
![N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507570.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/new.no-structure.jpg)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)
